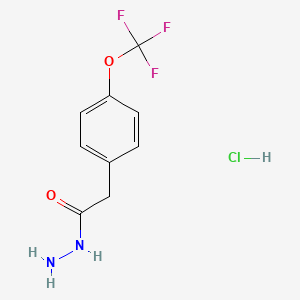
3-Bromo-7-(trifluoromethyl)-1,5-naphthyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-7-(trifluoromethyl)-1,5-naphthyridine, also known by its systematic name 3-Bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine , is a heterocyclic compound with the chemical formula C₇H₃BrF₃N₃. It belongs to the class of imidazo[1,2-a]pyrimidines and features a bromine atom and a trifluoromethyl group attached to the imidazo ring system .
Méthodes De Préparation
Synthetic Routes: The synthesis of 3-bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine involves several steps
Starting Material: The synthesis typically begins with commercially available 3-bromo-7-hydroxyimidazo[1,2-a]pyrimidine.
Trifluoromethylation: The hydroxy group is replaced by a trifluoromethyl group using appropriate reagents (e.g., trifluoromethyl iodide or trifluoromethyl copper reagents).
Bromination: The trifluoromethylated intermediate is then brominated to yield 3-bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine.
- Trifluoromethylation and bromination reactions are typically carried out under inert atmosphere (nitrogen or argon) and at controlled temperatures.
- Solvents such as DMF (dimethylformamide) or DMSO (dimethyl sulfoxide) are commonly used.
- Catalysts or reagents like copper salts, palladium complexes, or N-bromosuccinimide (NBS) facilitate the reactions.
Industrial Production: While there isn’t a specific industrial-scale production method mentioned in the literature, the compound can be synthesized on a larger scale using similar principles.
Analyse Des Réactions Chimiques
3-Bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine can participate in various chemical reactions:
Substitution Reactions: The bromine atom can undergo substitution reactions (e.g., nucleophilic substitution) to introduce different functional groups.
Redox Reactions: It may undergo oxidation or reduction processes.
Cross-Coupling Reactions: For example, Suzuki–Miyaura cross-coupling reactions can lead to C–C bond formation.
Applications De Recherche Scientifique
This compound finds applications in:
Medicinal Chemistry: Researchers explore its potential as a scaffold for drug development due to its unique structure.
Biological Studies: It can serve as a probe to investigate biological targets.
Materials Science: Its properties may be useful in designing functional materials.
Mécanisme D'action
The exact mechanism of action for 3-bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine depends on its specific application. It could interact with cellular receptors, enzymes, or signaling pathways.
Comparaison Avec Des Composés Similaires
While I don’t have a specific list of similar compounds, it’s worth noting that the trifluoromethyl group and bromine substitution confer unique properties to this compound. Researchers often compare it with related heterocycles to understand its distinct features.
Propriétés
Formule moléculaire |
C9H4BrF3N2 |
|---|---|
Poids moléculaire |
277.04 g/mol |
Nom IUPAC |
3-bromo-7-(trifluoromethyl)-1,5-naphthyridine |
InChI |
InChI=1S/C9H4BrF3N2/c10-6-2-8-7(15-4-6)1-5(3-14-8)9(11,12)13/h1-4H |
Clé InChI |
LSTCMJXOAWFUMM-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC2=C1N=CC(=C2)Br)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{[(2E,5Z)-5-(5-chloro-2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B13132918.png)
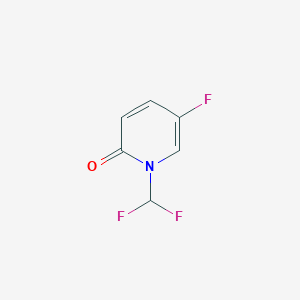

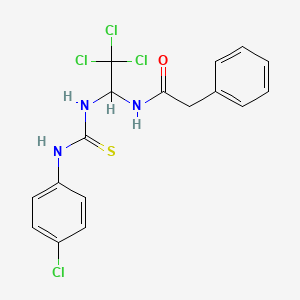
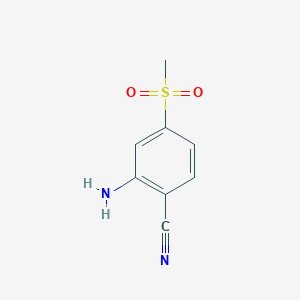
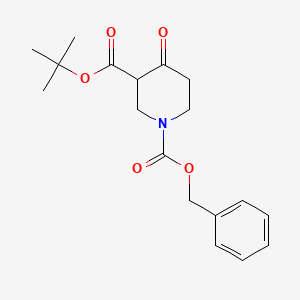

![tert-Butyl 2-methyl-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B13132951.png)
